molecular formula C6H11NOS2 B1675332 L-Sulforaphane CAS No. 142825-10-3

L-Sulforaphane

Cat. No. B1675332
M. Wt: 177.3 g/mol
InChI Key: SUVMJBTUFCVSAD-SNVBAGLBSA-N
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Description

L-Sulforaphane is a compound within the isothiocyanate group of organosulfur compounds . It is produced when the enzyme myrosinase transforms glucoraphanin, a glucosinolate, into sulforaphane upon damage to the plant (such as from chewing or chopping during food preparation), which allows the two compounds to mix and react . L-Sulforaphane is present in cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage . It acts as an antioxidant by activating phase II enzymes through the Keap1/Nrf2 pathway, thereby neutralizing reactive oxygen species (ROS) .


Synthesis Analysis

The synthesis of sulforaphane involves the enzymatic hydrolysis of glucoraphanin by myrosinase . This process occurs when the plant tissue is damaged, allowing the two compounds to mix and react . The thioglucoside linkage in glucoraphanin is cleaved to produce d-glucose and unstable thiohydroxamate-O-sulfinate, which rearranges under neutral pH conditions to produce sulforaphane .


Molecular Structure Analysis

Sulforaphane has two possible stereoisomers due to the presence of a stereogenic sulfur atom . The R-sulforaphane enantiomer occurs naturally, while the S-sulforaphane can be synthesized .


Chemical Reactions Analysis

Sulforaphane exerts its therapeutic action by detoxifying carcinogens and oxidants through blockage of phase I metabolic enzymes, and by arresting cell cycle in the G2/M and G1 phase to inhibit cell proliferation .


Physical And Chemical Properties Analysis

The structure of sulforaphane is unstable and easily degradable, and its production is easily affected by temperature, pH, and enzyme activity . These properties limit its application, and several studies are investigating its physicochemical properties, stability, and biological activity to identify methods to increase its content .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Effects

L-Sulforaphane, extracted from cruciferous vegetables like broccoli and cabbage, demonstrates significant anti-inflammatory and antioxidant properties. Qi et al. (2016) showed that sulforaphane mitigates acute lung injury in mice by activating the Nrf2/ARE pathway, suggesting its potential in treating inflammatory lung diseases (Qi et al., 2016).

Chemopreventive Properties

Sulforaphane is recognized for its chemopreventive abilities. Bertl et al. (2006) reported its inhibition of angiogenesis in cancer, thereby impeding tumor growth (Bertl et al., 2006). Kensler et al. (2013) discussed its role in activating the Nrf2 pathway, enhancing resistance against carcinogenesis (Kensler et al., 2013).

Enhancing Therapeutic Potential in Cancer

Research by Shankar et al. (2008) highlighted sulforaphane's ability to enhance the efficacy of cancer therapies, specifically in prostate cancer, through apoptosis and inhibition of angiogenesis and metastasis (Shankar et al., 2008).

Mitotic Inhibition in Cancer Cells

Jackson and Singletary (2004) demonstrated that sulforaphane inhibits mitotic progression in human mammary cancer cells, indicating its potential in cancer treatment (Jackson & Singletary, 2004).

Neuroprotective Effects

Sulforaphane has shown potential in neuroprotection, especially in models of Parkinson’s disease. Zhou et al. (2016) found that sulforaphane protects against rotenone-induced neurotoxicity, implicating its use in preventing neurodegenerative diseases (Zhou et al., 2016).

Safety And Hazards

Sulforaphane is safe when consumed in plant forms, such as kale or broccoli . In supplement form, sulforaphane has minor, if any, side effects. The main side effects include digestive problems, such as gas and a bad aftertaste .

properties

IUPAC Name

1-isothiocyanato-4-[(R)-methylsulfinyl]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMJBTUFCVSAD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@@](=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162196
Record name L-Sulforaphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Sulforaphane

CAS RN

142825-10-3
Record name 1-Isothiocyanato-4-[(R)-methylsulfinyl]butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142825-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Sulforaphane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142825103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulforaphane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Sulforaphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFORAPHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA49J4310U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
N Mazarakis, K Snibson, PV Licciardi, TC Karagiannis - Clinical nutrition, 2020 - Elsevier
… effects of l-sulforaphane, from its precursor compound glucoraphanin. l-sulforaphane has … l-sulforaphane metabolites may also contain these attributes; particularly N-Acetyl-cysteine …
Number of citations: 61 www.sciencedirect.com
N Mazarakis, J Anderson, ZQ Toh, RA Higgins, LAH Do… - Nutrients, 2021 - mdpi.com
The dietary isothiocyanate L-sulforaphane (LSF), derived from cruciferous vegetables, is reported to have several beneficial biological properties, including anti-inflammatory and …
Number of citations: 9 www.mdpi.com
H Kheiri Manjili, L Ma'mani, S Tavaddod… - PloS one, 2016 - journals.plos.org
A novel design of gold-coated iron oxide nanoparticles was fabricated as a potential delivery system to improve the efficiency and stability of d, l-sulforaphane as an anticancer drug. To …
Number of citations: 51 journals.plos.org
S Choi, KL Lew, H Xiao, A Herman-Antosiewicz… - …, 2007 - academic.oup.com
… -(4 R )-(methylsulfinyl)-butane [ l -sulforaphane (l -SFN)]. The l -SFN and its synthetic analogue d , l -sulforaphane (SFN) have generated a great deal of research interest due to their …
Number of citations: 169 academic.oup.com
K Sakao, SV Singh - Journal of Cellular Biochemistry, 2012 - Wiley Online Library
… D,L-sulforaphane (SFN), a synthetic racemic analogue of broccoli constituent L-sulforaphane, is … D,L-Sulforaphane (SFN), a synthetic racemic analogue of broccoli-derived L-isomer, is a …
Number of citations: 42 onlinelibrary.wiley.com
D Xiao, AA Powolny, J Antosiewicz, ER Hahm… - Pharmaceutical …, 2009 - Springer
… Broccoli is a rather rich source of the ITC compound (−)-1-isothiocyanato-(4R)-(methylsulfinyl)-butane (L-SFN), which together with its synthetic racemic analogue D,L-sulforaphane (…
Number of citations: 97 link.springer.com
AR Vyas, ER Hahm, JA Arlotti, S Watkins, DB Stolz… - Cancer research, 2013 - AACR
There is a preclinical evidence that the oral administration of d,l-sulforaphane (SFN) can decrease the incidence or burden of early-stage prostate cancer [prostatic intraepithelial …
Number of citations: 57 aacrjournals.org
R Sharma, A Sharma, P Chaudhary, V Pearce… - Biochemistry, 2010 - ACS Publications
d,l-Sulforaphane (SFN), a synthetic analogue of the broccoli-derived l-isomer, is a highly promising cancer chemopreventive agent substantiated by inhibition of chemically induced …
Number of citations: 51 pubs.acs.org
SH Kim, SV Singh - Molecular cancer therapeutics, 2009 - AACR
d,l-Sulforaphane (SFN), a synthetic analogue of cruciferous vegetable–derived l-isomer, inhibits the growth of human prostate cancer cells in culture and in vivo and retards cancer …
Number of citations: 62 aacrjournals.org
Z Miao, F Yu, Y Ren, J Yang - International journal of molecular sciences, 2017 - mdpi.com
d,l-Sulforaphane (SFN), a synthetic analogue of broccoli-derived isomer l-SFN, exerts cytotoxic effects on multiple tumor cell types through different mechanisms and is more potent than …
Number of citations: 34 www.mdpi.com

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